molecular formula C16H17FN6OS B2373013 N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-37-1

N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2373013
CAS No.: 863460-37-1
M. Wt: 360.41
InChI Key: PWNUQCSPOMLBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic small molecule designed for pharmaceutical and biochemical research. It features a [1,2,3]triazolo[4,5-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure incorporates a 4-fluorophenyl group at the 3-position and a thioacetamide side chain at the 7-position, contributing to its potential as a modulator of various enzymatic pathways . The 1,2,3-triazole moiety is a stable pharmacophore often employed in drug discovery for its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . The pyrimidine ring system is a fundamental building block in nucleic acids and is commonly found in molecules that act as kinase inhibitors or antagonists for various receptors . This molecular architecture suggests potential research applications in areas such as oncology and neurology. For instance, structurally similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been investigated as agonists of the Cannabinoid Receptor 2 (CB2), a target for immunomodulation and pain management . Other triazole and pyrimidine-based compounds have been extensively studied for their anticonvulsant and antidepressant activities in preclinical models . Researchers can utilize this compound as a key intermediate or a novel chemical entity for hit-to-lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening campaigns. It is intended for use in establishing proof-of-concept for new therapeutic targets and investigating complex signaling pathways. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

IUPAC Name

N,N-diethyl-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6OS/c1-3-22(4-2)13(24)9-25-16-14-15(18-10-19-16)23(21-20-14)12-7-5-11(17)6-8-12/h5-8,10H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWNUQCSPOMLBLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies based on diverse research findings.

Chemical Structure

The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activities. The presence of a fluorophenyl group enhances its interaction with biological targets.

Anticancer Properties

Research has shown that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported IC50 values of approximately 18.1 µM against MCF-7 breast cancer cells and 46.9 µM against HCT-116 colon cancer cells, indicating moderate activity compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its anticancer effects may involve the stabilization of microtubules, leading to cell cycle arrest and apoptosis. It has been observed that compounds with similar structures can induce proteasome-mediated degradation of tubulin, resulting in reduced microtubule networks within cells . This suggests that this compound may follow a similar pathway.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Another significant aspect of this compound's biological activity is its potential as a VEGFR inhibitor. Compounds containing the 4-fluorophenyl unit have shown promising inhibitory activity against VEGFR-2 with an IC50 value of 0.039 µM . This inhibition is crucial in cancer therapy as it can prevent tumor angiogenesis.

Research Findings and Case Studies

StudyFindings
Study 1 Investigated the anticancer effects on MCF-7 and HCT-116 cells; reported IC50 values of 18.1 µM and 46.9 µM respectively .
Study 2 Evaluated microtubule stabilization properties; indicated that similar compounds led to concentration-dependent increases in stable microtubules without affecting tubulin levels negatively .
Study 3 Assessed VEGFR inhibition; showed that derivatives with fluorinated phenyl groups exhibited enhanced inhibitory activity compared to standard treatments .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide exhibits promising anticancer properties. A study indicated that derivatives of triazolo[4,5-d]pyrimidines show significant activity against various cancer cell lines. The mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study highlighted that modifications on the triazole and pyrimidine rings could enhance the compound's potency against cancer cells. For instance, substituents on the phenyl ring were shown to affect binding affinity to target proteins such as Polo-like kinase 1 (Plk1), a critical regulator of cell cycle progression .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Research into related thiazole and triazole derivatives has shown efficacy against various bacterial strains. The thioacetamide moiety is believed to play a crucial role in this activity by disrupting bacterial cell wall synthesis or function .

Neuroprotective Effects

Emerging studies suggest that compounds with similar structures may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The ability to cross the blood-brain barrier and modulate neuroinflammatory responses is an area of active investigation .

Comparison with Similar Compounds

Structural Analogues with Triazolo[4,5-d]Pyrimidine Cores

Compound Name/ID Substituents (Position 3) Substituents (Position 7) Key Properties/Activities Evidence ID
Target Compound 4-Fluorophenyl N,N-Diethyl thioacetamide High lipophilicity, potential CNS penetration -
Compound 18 () 4-Bromobenzyl Propylthio + ethane-1,2-diamine White solid (m.p. 140–141°C); HR-MS: m/z 378.1267
Compound 14 () 3-Phenylpropyl Propylthio + ethane-1,2-diamine White solid (m.p. not reported); HR-MS: m/z 397.2135
Compound 9b () 4-(Benzoxazol-2-ylthio)benzyl Benzo[d]oxazol-2-ylthio m.p. 154–155°C; moderate yield (18.5%)
Vicasinabin () 5-tert-Butyl + tetrazolylmethyl Pyrrolidin-3-ol CB2 receptor agonist; liquid chromatography data

Key Observations :

  • Substituent Effects : Bulky groups (e.g., benzyl, phenylpropyl) at position 3 reduce solubility but enhance receptor binding specificity. The target compound’s 4-fluorophenyl group balances steric bulk and electronic effects .
  • Thioacetamide vs.

Analogues with Varied Core Structures

Compound Name/ID Core Structure Substituents Key Properties/Activities Evidence ID
SC241 () Triazolo[4,5-d]pyrimidine Bis-(2-methoxyethyl)amine CNS drug; mechanism linked to receptor modulation
Compound in [1,2,4]Triazolo[4,3-c]pyrimidinone 4-Fluorophenylamino + methyl Structural isomerism alters ring planarity and hydrogen bonding
F-DPA () Pyrazolo[1,5-a]pyrimidine N,N-Diethyl acetamide + 4-fluorophenyl Radiolabeled tracer for imaging; diethyl groups enhance stability

Key Observations :

  • Core Flexibility: Pyrazolo[1,5-a]pyrimidine (F-DPA) and [1,2,4]triazolo[4,3-c]pyrimidinone cores exhibit distinct electronic profiles, affecting binding to biological targets .
  • Pharmacological Divergence : SC241’s methoxyethyl groups favor CNS activity, whereas vicasinabin’s tetrazolylmethyl group directs CB2 receptor targeting .

Melting Points :

  • Triazolo[4,5-d]pyrimidine derivatives (e.g., 9b, m.p. 154–155°C) generally exhibit higher crystallinity than liquid analogs (e.g., 9c) . The target compound’s melting point is unreported but likely influenced by the diethyl groups.

NMR Trends :

  • The 4-fluorophenyl group in the target compound would show characteristic aromatic signals at δ ~7.4–7.6 ppm (cf. δ 7.35–7.42 ppm in ) .

Preparation Methods

Cyclization of 3-Amino-1,2,4-Triazole Derivatives

The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A representative protocol involves:

  • Starting material : 3-Amino-1-(4-fluorophenyl)-1H-1,2,4-triazole (prepared via hydrazine-aryl isocyanate coupling).
  • Cyclization : Reacting with ethyl acetoacetate in acetic acid under reflux (12–24 hours).
  • Intermediate : Forms 7-hydroxy-3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine.

Key conditions :

  • Solvent: Acetic acid or ethanol.
  • Temperature: 80–100°C.
  • Yield: 70–85%.

Chlorination at the 7-Position

Phosphorus Oxychloride-Mediated Chlorination

The hydroxyl group at position 7 is replaced with chlorine using phosphorus oxychloride (POCl₃):

  • Reagents : POCl₃ (5–10 equivalents), catalytic N,N-dimethylaniline.
  • Conditions : Reflux for 4–6 hours.
  • Product : 7-Chloro-3-(4-fluorophenyl)-3H-triazolo[4,5-d]pyrimidine.
Parameter Value
Temperature 110–120°C
Yield 80–90%
Purity (HPLC) >95%

Alternative Synthetic Routes

One-Pot Multicomponent Approach

A streamlined method involves concurrent cyclization and functionalization:

  • Components :
    • 4-Fluorophenyl isocyanate.
    • Ethyl acetoacetate.
    • N,N-Diethyl-2-mercaptoacetamide.
  • Catalyst : ZnCl₂ or morpholine.
  • Conditions : Reflux in ethanol for 24 hours.

Advantages :

  • Reduces purification steps.
  • Yield: 50–60%.

Optimization and Scale-Up Considerations

Industrial-Scale Production

For kilogram-scale synthesis, continuous flow reactors are employed to enhance efficiency:

  • Chlorination : POCl₃ is introduced via automated dosing to control exothermic reactions.
  • Substitution : Thiolate intermediates are generated under inert atmosphere (N₂) to prevent oxidation.

Critical Parameters :

  • Purity of intermediates: ≥98% (by GC-MS).
  • Solvent recovery: DMF is recycled via distillation.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.72 (s, 1H, pyrimidine-H).
  • δ 7.85–7.89 (m, 2H, fluorophenyl-H).
  • δ 4.21 (q, J = 7.1 Hz, 4H, CH₂CH₃).
  • δ 3.52 (s, 2H, SCH₂).

ESI-MS : m/z 360.41 [M+H]⁺ (calculated for C₁₆H₁₇FN₆OS).

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Cost Efficiency
Stepwise Synthesis 60% High Moderate Moderate
Multicomponent 55% Medium High High
Continuous Flow 70% High High High

Challenges and Mitigation Strategies

Common Issues

  • Oxidation of Thiols : Add antioxidants (e.g., BHT) or use inert atmospheres.
  • Regioselectivity : Ensure precise temperature control during cyclization.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane).
  • Recrystallization from ethanol/water mixtures.

Q & A

Q. Optimization Methods :

  • Use Design of Experiments (DoE) to vary temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for yield and purity .
  • Monitor reaction progress via HPLC or TLC with UV visualization .

How does the fluorophenyl substituent influence the compound’s binding affinity to kinase targets, and what structural analogs are recommended for structure-activity relationship (SAR) studies?

Answer (Advanced):
The 4-fluorophenyl group enhances lipophilicity and π-π stacking with kinase active sites (e.g., CDKs or tyrosine kinases). SAR studies should compare analogs with:

  • Substituent variations : 3-fluorophenyl, 4-chlorophenyl, or 4-methoxyphenyl groups .
  • Core modifications : Replace triazolopyrimidine with thiazolopyrimidine or pyrrolopyrimidine to assess scaffold specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.